molecular formula C16H15BrN2O4 B5083015 N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide

N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5083015
M. Wt: 379.20 g/mol
InChI Key: UJIKTLZGGGIQKF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a methyl group, an ethoxy group, and a nitro group attached to a benzamide core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of aryl boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: N-(4-methoxy-3-methylphenyl)-4-ethoxy-3-nitrobenzamide.

    Reduction: N-(4-bromo-3-methylphenyl)-4-ethoxy-3-aminobenzamide.

    Oxidation: N-(4-bromo-3-carboxyphenyl)-4-ethoxy-3-nitrobenzamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of the ethoxy and nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-3-23-15-7-4-11(9-14(15)19(21)22)16(20)18-12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIKTLZGGGIQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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